

A Comparative Analysis of the Detonation Properties of Trinitroacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trinitroacetonitrile*

Cat. No.: *B13761577*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the detonation properties of **Trinitroacetonitrile** (TNA) against well-established secondary explosives: RDX, HMX, and PETN. The information presented is collated from a variety of experimental and theoretical sources to offer a robust overview for research and development purposes.

Data Presentation: Detonation Properties

The following table summarizes the key detonation parameters for **Trinitroacetonitrile** and its counterparts. It is important to note that the values for TNA are predicted, as extensive experimental data is not readily available in open literature.

Property	Trinitroacetoni trile (TNA)	RDX	HMX	PETN
Chemical Formula	<chem>C2(NO2)3CN</chem>	<chem>C3H6N6O6</chem>	<chem>C4H8N8O8</chem>	<chem>C5H8N4O12</chem>
Density (g/cm ³)	1.75 (predicted)	1.80	1.91	1.77
Detonation Velocity (m/s)	7,500 (predicted)	8,750	9,100	8,400
Detonation Pressure (kbar)	244 (predicted)	349	390	335
Heat of Detonation (kJ/kg)	Not available	~5,530[1]	~6,192[2]	~5,810[3]

Experimental Protocols

The determination of detonation properties is a critical aspect of characterizing energetic materials. The following sections detail the standard experimental methodologies for measuring detonation velocity, detonation pressure, and heat of detonation.

Determination of Detonation Velocity: The Dautriche Method

The Dautriche method is a classic and widely used technique for measuring the detonation velocity of an explosive.

Principle: This method relies on the known detonation velocity of a "receptor" detonating cord. The explosive charge to be tested (the "donor") is initiated, and at two different points along its length, it initiates two branches of the receptor cord. These two detonation waves in the receptor cord travel towards each other and collide. The point of collision is recorded on a witness plate (typically lead or steel), and by measuring the displacement of this collision point from the center, the detonation velocity of the donor explosive can be calculated.

Experimental Setup:

- A cylindrical charge of the explosive to be tested.
- A detonating cord with a precisely known and uniform detonation velocity.
- A witness plate (e.g., a lead plate).
- A detonator to initiate the explosive charge.
- A measuring apparatus to accurately determine distances on the witness plate.

Procedure:

- Two holes are drilled into the side of the explosive charge at a precisely measured distance, 'L'.
- The two ends of a single piece of detonating cord of a known length are inserted into these holes.
- The center of the detonating cord is marked and placed against a reference line on the witness plate.
- The main explosive charge is initiated at one end.
- As the detonation front propagates along the charge, it sequentially initiates the two ends of the detonating cord.
- The two detonation waves in the cord travel in opposite directions and collide, leaving a distinct mark on the witness plate.
- The distance 'x' from the reference line to the collision mark is measured.
- The detonation velocity (D) of the test explosive is then calculated using the formula: $D = (L * V_{cord}) / (2 * x)$ where V_{cord} is the known detonation velocity of the receptor cord.

Determination of Detonation Pressure: The Cylinder Expansion Test (Cylinder Test)

The cylinder expansion test is a standard method for characterizing the performance of explosives and determining their detonation pressure.

Principle: An explosive is detonated within a hollow metal (usually copper) cylinder. The expanding detonation products drive the cylinder wall outwards. By measuring the radial velocity of the expanding cylinder wall at a specific point, the detonation pressure and other performance parameters can be inferred.

Experimental Setup:

- A hollow cylinder of a well-characterized metal (e.g., oxygen-free high-conductivity copper).
- The explosive material packed into the cylinder to a known density.
- An initiation system (detonator and booster) at one end of the cylinder.
- High-speed diagnostic equipment to measure the cylinder wall velocity, such as streak photography or laser velocimetry (e.g., VISAR - Velocity Interferometer System for Any Reflector).

Procedure:

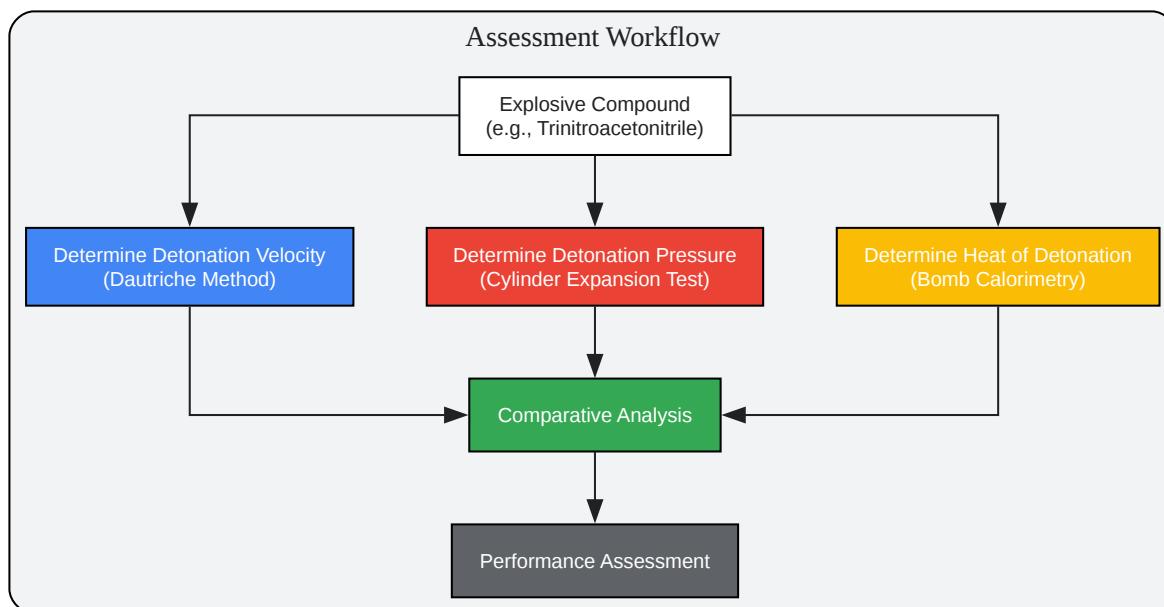
- The explosive is carefully loaded into the metal cylinder to a uniform and known density.
- The initiation train is placed at one end of the cylinder.
- The cylinder is positioned in a test chamber with the diagnostic equipment focused on a specific point on the cylinder's outer surface.
- The explosive is detonated.
- The high-speed diagnostic system records the radial velocity of the cylinder wall as it expands.
- The detonation pressure is then calculated from the initial wall velocity using the principles of shock physics and the known properties of the cylinder material (impedance matching).

Determination of Heat of Detonation: Bomb Calorimetry

Bomb calorimetry is the standard method for measuring the heat of combustion or detonation of a substance.

Principle: A known mass of the explosive is detonated within a constant-volume container (the "bomb"). The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The heat released by the detonation is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change, the heat of detonation can be calculated.

Experimental Setup:


- A high-pressure, constant-volume bomb vessel.
- A calorimeter vessel containing a known mass of water and a stirrer.
- A high-precision thermometer to measure the temperature of the water.
- An ignition system to initiate the explosive.
- An insulating jacket to minimize heat exchange with the surroundings.

Procedure:

- A weighed sample of the explosive is placed in a sample holder within the bomb.
- The bomb is sealed and filled with an inert gas (e.g., argon or nitrogen) to a specific pressure.
- The bomb is placed in the calorimeter, which is filled with a known mass of water.
- The initial temperature of the water is recorded after it has reached thermal equilibrium.
- The explosive is detonated using the ignition system.
- The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

- The heat of detonation (Q) is calculated using the formula: $Q = (C_{cal} * \Delta T) / m$ where C_{cal} is the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), ΔT is the corrected temperature rise, and m is the mass of the explosive sample.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Logical workflow for assessing the detonation properties of an energetic material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Internal Explosion Performance of RDX@Nano-B Composite Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yugoimport.com [yugoimport.com]
- 3. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Detonation Properties of Trinitroacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13761577#assessing-the-detonation-properties-of-trinitroacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com